molecular formula C20H14Cl2N4O2S3 B12034934 2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 364615-75-8

2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-chlorophenyl)acetamide

Cat. No.: B12034934
CAS No.: 364615-75-8
M. Wt: 509.5 g/mol
InChI Key: TZNZETRZVDYPQC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-chlorophenyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the key intermediate, 2-(4-chloroanilino)-2-oxoethyl sulfanyl, which is then reacted with 4-cyano-5-isothiazolyl sulfanyl to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of reagents.

Chemical Reactions Analysis

2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-chlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-chlorophenyl)acetamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-chlorophenyl)acetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various research applications.

Properties

CAS No.

364615-75-8

Molecular Formula

C20H14Cl2N4O2S3

Molecular Weight

509.5 g/mol

IUPAC Name

2-[[3-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C20H14Cl2N4O2S3/c21-12-1-5-14(6-2-12)24-17(27)10-29-19-16(9-23)20(31-26-19)30-11-18(28)25-15-7-3-13(22)4-8-15/h1-8H,10-11H2,(H,24,27)(H,25,28)

InChI Key

TZNZETRZVDYPQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=C(C=C3)Cl)C#N)Cl

Origin of Product

United States

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